

A Technical Guide to the Spectroscopic Analysis of Formylhydrazine

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Compound of Interest

Compound Name: **Formylhydrazine**

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **formylhydrazine** ($\text{CH}_4\text{N}_2\text{O}$), a compound of interest in various chemical and pharmaceutical contexts. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental workflows are also provided to guide researchers in obtaining similar spectroscopic information.

Spectroscopic Data of Formylhydrazine

The structural elucidation of **formylhydrazine** relies on a combination of spectroscopic techniques that provide critical insights into its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of **formylhydrazine** in solution. Both ^1H and ^{13}C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectral Data

Solvent	Chemical Shift (δ) in ppm
D ₂ O	8.18
DMSO-d ₆	8.481

Table 1: ^1H NMR chemical shift data for **formylhydrazine** in different solvents.[\[1\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **formylhydrazine** is characterized by a signal for the carbonyl carbon, which is typical for an amide-like carbonyl group.[\[2\]](#)

Feature	Description
Carbonyl Carbon Signal	A characteristic chemical shift indicative of an amide-like carbonyl group. [2]

Table 2: Key features of the ^{13}C NMR spectrum of **formylhydrazine**.

Infrared (IR) Spectroscopy

IR spectroscopy is fundamental for identifying the functional groups present in **formylhydrazine**. The vibrational bands in the IR spectrum are characteristic of specific bonds within the molecule.

Vibrational Mode	Wavenumber (cm^{-1})
N-H stretching	~3300
C=O stretching (Amide I)	~1650

Table 3: Characteristic IR absorption bands for **formylhydrazine**.[\[2\]](#)

Upon coordination with a metal ion, significant shifts in these bands can be observed, providing insights into the coordination mode of the ligand.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation patterns of **formylhydrazine**.^[2] The mass-to-charge ratio of the ions provides a molecular fingerprint of the compound.

Technique	Observation
Electron Ionization (EI)	The mass spectrum reveals characteristic peaks that aid in the identification of formylhydrazine. [2][3]
Molecular Ion (M ⁺)	The formation of a molecular ion is a key feature in the mass spectrum. ^[2]

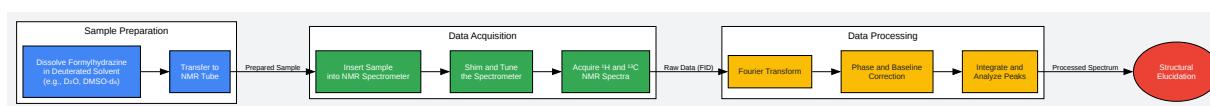
Table 4: Mass spectrometry data for **formylhydrazine**.

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the spectroscopic analysis of **formylhydrazine** are not extensively published, this section outlines generalized methodologies for obtaining NMR, IR, and MS data.

NMR Spectroscopy Workflow

Obtaining high-quality NMR spectra involves careful sample preparation and instrument setup. The following workflow outlines the key steps.

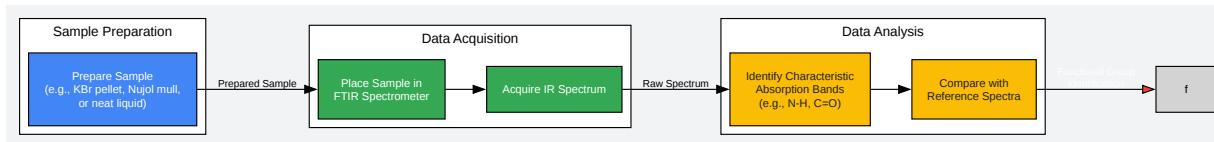


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Figure 1: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Workflow

IR spectroscopy provides a rapid and non-destructive method for identifying functional groups. The general workflow is as follows.

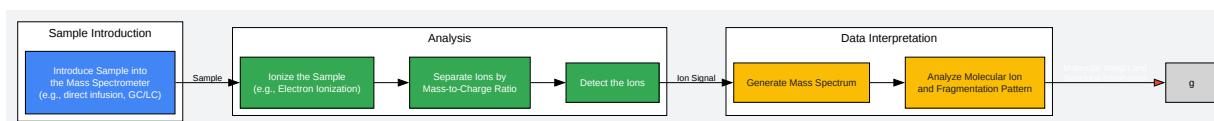


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Figure 2: General workflow for IR spectroscopic analysis.

Mass Spectrometry Workflow

Mass spectrometry is a destructive technique that provides information on the molecular weight and fragmentation of a compound. The general workflow is outlined below.



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Figure 3: General workflow for Mass Spectrometry analysis.

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